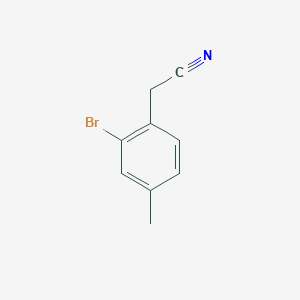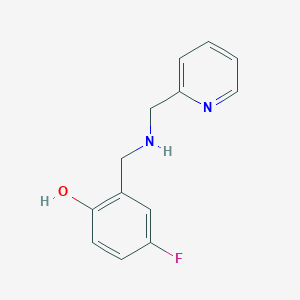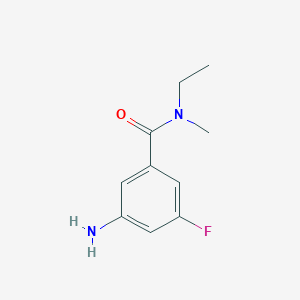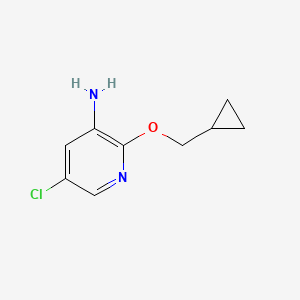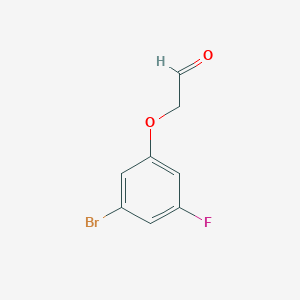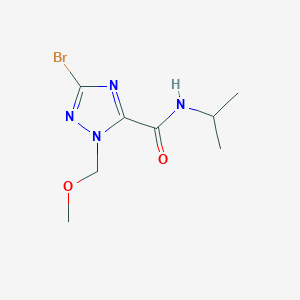![molecular formula C8H7N3O2 B1457602 7-甲基-7H-吡咯并[2,3-d]嘧啶-5-羧酸 CAS No. 1499578-19-6](/img/structure/B1457602.png)
7-甲基-7H-吡咯并[2,3-d]嘧啶-5-羧酸
描述
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 7th position and a carboxylic acid group at the 5th position. Its molecular formula is C8H7N3O2, and it has a molecular weight of 177.16 g/mol .
科学研究应用
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly as a multi-targeted kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in cell growth, apoptosis prevention, and cell proliferation . The interaction between 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and PAK4 involves binding to the hinge region and β-sheets of the kinase, leading to inhibition of its activity .
Cellular Effects
The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of breast cancer cells by inhibiting cyclin-dependent kinase 4/6 (CDK4/6), which are crucial for cell cycle progression . Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can modulate the expression of genes involved in cell growth and apoptosis, thereby impacting cellular function and viability .
Molecular Mechanism
At the molecular level, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PAK4 and CDK4/6, leading to their inhibition . This binding is facilitated by hydrogen bonds and electrostatic interactions with key residues in the enzyme’s active site. Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within the body .
Subcellular Localization
The subcellular localization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with cytosolic enzymes . This localization is essential for the compound’s ability to exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the carboxylic acid group.
Substitution: Halogenation and other substitution reactions are common, particularly at the 4th and 6th positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Zinc dust in ethanol or other reducing agents.
Substitution: Iodine in acetic acid for iodination reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
作用机制
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets, particularly kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, as well as the modulation of other cellular pathways .
相似化合物的比较
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
- 7-Allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester
Uniqueness: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7th position and carboxylic acid group at the 5th position make it particularly useful in the synthesis of kinase inhibitors and other biologically active molecules .
属性
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWMPOOBKALXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


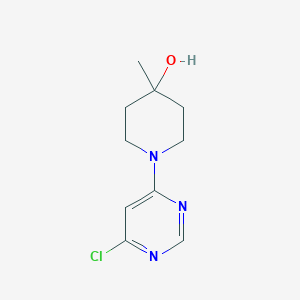

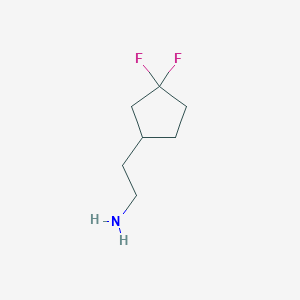
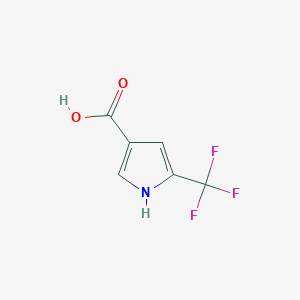
![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)


